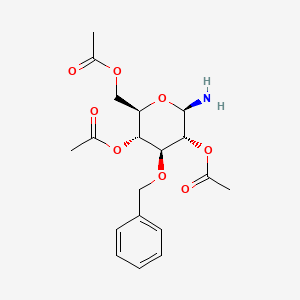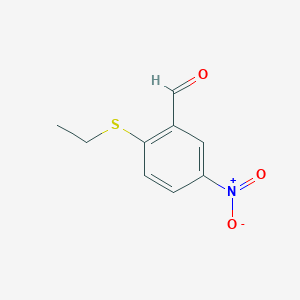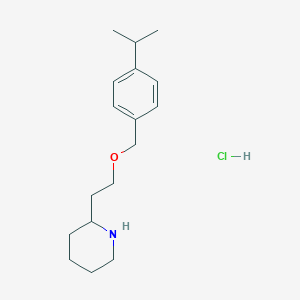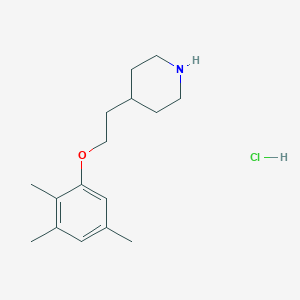![molecular formula C16H26ClNO2 B1397545 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride CAS No. 1220020-14-3](/img/structure/B1397545.png)
4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride
Overview
Description
4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethoxy group, and a phenyl propyl ether moiety. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-(2-piperidinyl)ethanol with 4-bromophenyl propyl ether under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-Piperidinyl)ethoxy]phenyl methyl ether hydrochloride
- 4-[2-(2-Piperidinyl)ethoxy]phenyl ethyl ether hydrochloride
- 4-[2-(2-Piperidinyl)ethoxy]phenyl butyl ether hydrochloride
Uniqueness
4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and phenyl propyl ether moiety makes it particularly versatile in various research and industrial applications .
Properties
IUPAC Name |
2-[2-(4-propoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-12-18-15-6-8-16(9-7-15)19-13-10-14-5-3-4-11-17-14;/h6-9,14,17H,2-5,10-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHRNSIZDKEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397462.png)
![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol](/img/structure/B1397465.png)


![2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine](/img/structure/B1397468.png)
![3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397469.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397471.png)

![3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397475.png)
![3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397476.png)
![3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397477.png)

![2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397482.png)
![4-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397485.png)
